2-Methyl-4-(piperidin-1-YL)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine
Overview
Description
2-Methyl-4-(piperidin-1-YL)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a piperidine and a piperazine ring, both of which are substituted with various functional groups, including a trifluoromethylbenzoyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Methyl-4-(piperidin-1-YL)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine involves multiple steps, each requiring specific reaction conditions and reagentsThe trifluoromethylbenzoyl group is then introduced via a coupling reaction, typically using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Methyl-4-(piperidin-1-YL)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups on the piperidine and piperazine rings.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are used to introduce the trifluoromethylbenzoyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-Methyl-4-(piperidin-1-YL)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(piperidin-1-YL)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
2-Methyl-4-(piperidin-1-YL)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine can be compared with other similar compounds, such as:
Pyrimidine derivatives: These include compounds like 5-fluorouracil and methotrexate, which are used in cancer treatment.
Piperidine and piperazine derivatives: Compounds like risperidone and trazodone, which are used in the treatment of psychiatric disorders.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N5O/c1-16-26-19(28-9-5-2-6-10-28)15-20(27-16)29-11-13-30(14-12-29)21(31)17-7-3-4-8-18(17)22(23,24)25/h3-4,7-8,15H,2,5-6,9-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEQXNORVUPYCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)N4CCCCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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